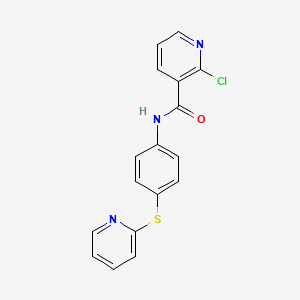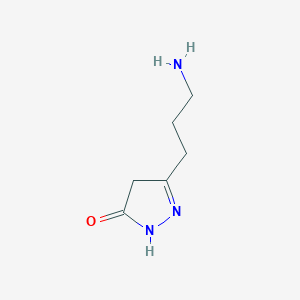
3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aminopropyl compounds are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalently attaching organic films to metal oxides such as silica and titania .
Synthesis Analysis
Aminopropyl compounds can be synthesized and applied in various ways. For instance, (3-Aminopropyl)triethoxysilane (APTES) modified magnetic graphene oxide was synthesized and applied in the adsorption of three heavy metals . Another study reported the synthesis of AuNPs anchored on silica using APTES .
Molecular Structure Analysis
The molecular structure of aminopropyl compounds can be complex. For example, the structural formula of (3-aminopropyl)triethoxysilane is C9H23NO3Si .
Chemical Reactions Analysis
Aminopropyl compounds can participate in various chemical reactions. For instance, (3-Aminopropyl)triethoxysilane was used in the formation of aminopropyl derivative of glass .
Physical And Chemical Properties Analysis
The physical and chemical properties of aminopropyl compounds can vary. For instance, (3-Aminopropyl)triethoxysilane has a molar mass of 221.372 g·mol −1, a density of 0.946 g/mL, a melting point of −70 °C, and a boiling point of 217 °C .
科学的研究の応用
Antibacterial Activity
Research on pyrazolone derivatives, such as 3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one, has led to the discovery of novel heterocyclic scaffolds with notable antibacterial properties. A study by Frolova et al. (2011) demonstrated the synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones through a multicomponent reaction involving 3-aminopyrazol-5-ones. These compounds exhibited significant antibacterial activities, showcasing the potential of pyrazolone derivatives in developing new antibacterial agents (Frolova et al., 2011).
Corrosion Inhibition
Another fascinating application of pyrazolone derivatives is in the field of corrosion inhibition. Yadav et al. (2016) synthesized pyranopyrazole derivatives and investigated their efficacy as inhibitors for mild steel corrosion in HCl solution. The study found that these compounds significantly inhibited corrosion, with efficiencies up to 96.1% at certain concentrations, suggesting their potential use as effective corrosion inhibitors (Yadav et al., 2016).
Green Synthesis
The emphasis on eco-friendly chemical processes has led to the exploration of green synthesis methods involving pyrazolone derivatives. Kiyani and Bamdad (2018) utilized sodium ascorbate as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles through an eco-friendly multicomponent cyclocondensation. This process highlights the role of pyrazolone derivatives in promoting environmentally sustainable chemical synthesis (Kiyani & Bamdad, 2018).
Organometallic Complexes
Pyrazolone derivatives also find applications in the synthesis of organometallic complexes. Esquius et al. (2000) synthesized new water-soluble pyrazolate rhodium(I) complexes using 3,5-dimethyl-4-aminomethylpyrazole ligands. These complexes demonstrate the versatility of pyrazolone derivatives in organometallic chemistry, paving the way for the development of novel catalysts and materials (Esquius et al., 2000).
Heterocyclic Chemistry
Varvounis et al. (2007) detailed the reactivity of ring substituents in pyrazol-3-ones, highlighting their importance in heterocyclic chemistry. The study elucidates various reactions involving alkylation, acylation, and halogenation, demonstrating the compound's utility in synthesizing diverse heterocyclic compounds with potential pharmaceutical applications (Varvounis et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-aminopropyl)-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-3-1-2-5-4-6(10)9-8-5/h1-4,7H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOLXWWFPWRNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590880.png)
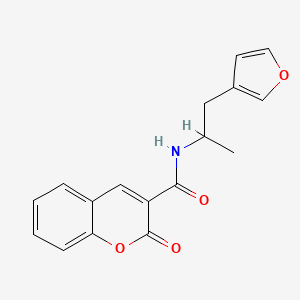
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2590883.png)
![N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590886.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate](/img/structure/B2590893.png)
![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2590894.png)
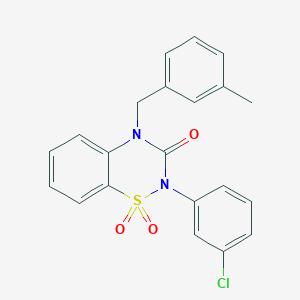
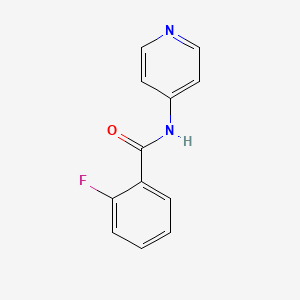
![N-[Cyclopropyl-[4-(2-methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2590898.png)
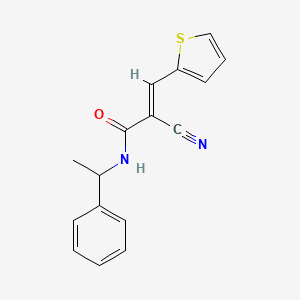
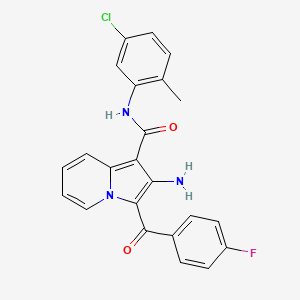
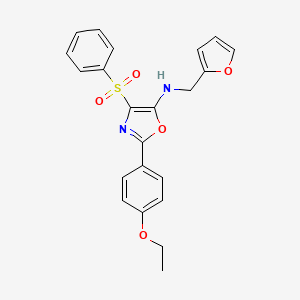
![5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2590902.png)
